molecular formula C12H11N3O B14508008 (3,6-Diaminopyridin-2-yl)(phenyl)methanone CAS No. 62848-25-3

(3,6-Diaminopyridin-2-yl)(phenyl)methanone

Cat. No.: B14508008
CAS No.: 62848-25-3
M. Wt: 213.23 g/mol
InChI Key: IZZSKIDIUQGETR-UHFFFAOYSA-N
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Description

(3,6-Diaminopyridin-2-yl)(phenyl)methanone is a heterocyclic compound that features a pyridine ring substituted with amino groups at the 3 and 6 positions and a phenyl group attached to a methanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,6-Diaminopyridin-2-yl)(phenyl)methanone typically involves the reaction of 3,6-diaminopyridine with benzoyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete, as indicated by thin-layer chromatography (TLC).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems might be employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

(3,6-Diaminopyridin-2-yl)(phenyl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.

    Substitution: The amino groups in the pyridine ring can participate in nucleophilic substitution reactions, where they can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide for halogenation, followed by nucleophiles like amines or alcohols for substitution.

Major Products

    Oxidation: Formation of oxidized derivatives such as carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyridine derivatives with various functional groups.

Scientific Research Applications

(3,6-Diaminopyridin-2-yl)(phenyl)methanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of (3,6-Diaminopyridin-2-yl)(phenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity by forming a stable complex. This interaction can disrupt normal biochemical pathways, leading to the desired therapeutic effect. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    (3-Amino-4,6-dimethyl-thieno(2,3-b)pyridin-2-yl)-phenyl-methanone: A similar compound with a thieno ring instead of a pyridine ring.

    (4-(Aminomethyl)phenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanone: A compound with a similar methanone moiety but different substituents.

Uniqueness

(3,6-Diaminopyridin-2-yl)(phenyl)methanone is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. The presence of two amino groups at the 3 and 6 positions allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound for various applications.

Properties

CAS No.

62848-25-3

Molecular Formula

C12H11N3O

Molecular Weight

213.23 g/mol

IUPAC Name

(3,6-diaminopyridin-2-yl)-phenylmethanone

InChI

InChI=1S/C12H11N3O/c13-9-6-7-10(14)15-11(9)12(16)8-4-2-1-3-5-8/h1-7H,13H2,(H2,14,15)

InChI Key

IZZSKIDIUQGETR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C=CC(=N2)N)N

Origin of Product

United States

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